molecular formula C6H4NNaO3 B13746097 Nicotinic acid oxide sodium salt CAS No. 40950-89-8

Nicotinic acid oxide sodium salt

Cat. No.: B13746097
CAS No.: 40950-89-8
M. Wt: 161.09 g/mol
InChI Key: LXFVSEQNECEJQB-UHFFFAOYSA-M
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Description

Sodium 1-oxidopyridin-1-ium-3-carboxylate is a chemical compound with the molecular formula C6H4NNaO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring with an oxidized nitrogen atom and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-oxidopyridin-1-ium-3-carboxylate typically involves the oxidation of pyridine derivatives. One common method includes the reaction of pyridine-3-carboxylic acid with sodium hypochlorite under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of sodium 1-oxidopyridin-1-ium-3-carboxylate may involve large-scale oxidation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-oxidopyridin-1-ium-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: It can be reduced to its corresponding pyridine derivative.

    Substitution: The carboxylate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Higher oxidized pyridine derivatives.

    Reduction: Pyridine-3-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Sodium 1-oxidopyridin-1-ium-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium 1-oxidopyridin-1-ium-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can increase the cellular levels of copper and damage iron-sulfur clusters of proteins essential for fungal metabolism and growth . This mechanism underlies its antimicrobial properties. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting various biochemical pathways.

Comparison with Similar Compounds

Sodium 1-oxidopyridin-1-ium-3-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and diverse applications of sodium 1-oxidopyridin-1-ium-3-carboxylate in various scientific fields.

Properties

CAS No.

40950-89-8

Molecular Formula

C6H4NNaO3

Molecular Weight

161.09 g/mol

IUPAC Name

sodium;1-oxidopyridin-1-ium-3-carboxylate

InChI

InChI=1S/C6H5NO3.Na/c8-6(9)5-2-1-3-7(10)4-5;/h1-4H,(H,8,9);/q;+1/p-1

InChI Key

LXFVSEQNECEJQB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)[O-].[Na+]

Origin of Product

United States

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